molecular formula C11H10N2O3 B8116622 3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid

3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid

Número de catálogo: B8116622
Peso molecular: 218.21 g/mol
Clave InChI: KPVGDFXSDWRFRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid typically involves the reaction of cinnoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-oxo-cinnoline with propanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. It may also interact with proteins and nucleic acids, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid is unique due to its cinnoline core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein interactions .

Actividad Biológica

3-(4-Oxo-1,4-dihydrocinnolin-3-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and immunomodulatory effects, along with relevant case studies and research findings.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 221.23 g/mol
  • Structural Features : The compound contains a 4-oxo group and a propanoic acid moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 4-oxo-1,4-dihydrocinnolin compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against a panel of bacterial strains, demonstrating that certain modifications in the structure enhance activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Doxorubicin (Control)E. coli0.5 µg/mL
Doxorubicin (Control)S. aureus0.25 µg/mL

This table illustrates the comparative antimicrobial efficacy of the compound against standard antibiotics like doxorubicin, highlighting its potential as an alternative antimicrobial agent.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been investigated using various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxicity of the compound on several cancer cell lines:

Cell LineIC50 (µM)
MCF-745 ± 2.5
K56283 ± 2.0
HCT116>100

The results indicate that while the compound exhibits cytotoxic effects on some cell lines, it is less effective against others, suggesting a selective action that warrants further investigation.

Immunomodulatory Effects

Immunological studies have shown that this compound can modulate immune responses. An ELISA-based study measured levels of various cytokines in serum samples from animal models treated with the compound.

Key Findings:

  • Increased IL-6 Levels : Treatment resulted in significant elevation of interleukin-6 (IL-6), indicating an activation of immune pathways.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615 ± 1.530 ± 2.0
TNF-alpha20 ± 2.025 ± 1.5

These findings suggest that the compound may enhance certain immune responses, which could be beneficial in therapeutic contexts.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets including PPARγ and VEGFR2.

Binding Affinities:

TargetBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

The docking results indicate strong interactions with these targets, which are implicated in metabolic regulation and angiogenesis respectively.

Propiedades

IUPAC Name

3-(4-oxo-1H-cinnolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12-13-9/h1-4H,5-6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVGDFXSDWRFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.